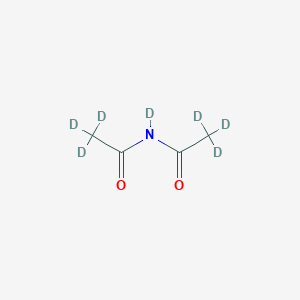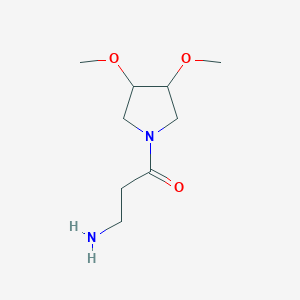
3-Amino-1-(3,4-dimethoxypyrrolidin-1-yl)propan-1-one
Übersicht
Beschreibung
3-Amino-1-(3,4-dimethoxypyrrolidin-1-yl)propan-1-one, commonly known as 3-amino-1-(3,4-dimethoxypyrrolidin-1-yl) propan-1-one, is a synthetic molecule of the pyrrolidine family. It is a versatile molecule with a range of applications in scientific research, as well as a wide range of potential applications in the medical field.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Material Science
Amino-1,2,4-triazoles, similar in complexity to the specified compound, are fundamental in the fine organic synthesis industry. These compounds are utilized across a broad spectrum of applications including agricultural products, pharmaceuticals, dyes, high-energy materials, and anti-corrosion additives. Their versatility extends to analytical reagents, flotation reagents, and the production of heat-resistant polymers and ionic liquids, demonstrating their importance in applied sciences, biotechnology, energy, and chemistry (Nazarov et al., 2021).
Biomedical Applications
Chitosan's antimicrobial potential is highlighted in the literature, where its unique chemical structure allows for a wide range of biomedical applications. This insight points towards the possibility of utilizing similarly structured compounds, such as 3-Amino-1-(3,4-dimethoxypyrrolidin-1-yl)propan-1-one, in creating novel biomedical materials with antimicrobial properties (Raafat & Sahl, 2009).
Polymer Science
The breakdown of β-O-4 bonds during acidolysis of lignin, a process involving complex organic compounds, suggests applications in polymer science for similarly structured compounds. This area involves understanding the chemical reactions and mechanisms that could be relevant to the synthesis and modification of polymers for various industrial applications (Yokoyama, 2015).
Food Science
In food science, branched-chain aldehydes, which share a structural resemblance with the compound , are crucial for flavor in both fermented and non-fermented products. This suggests potential research avenues in flavor science and food technology for 3-Amino-1-(3,4-dimethoxypyrrolidin-1-yl)propan-1-one (Smit, Engels, & Smit, 2009).
Eigenschaften
IUPAC Name |
3-amino-1-(3,4-dimethoxypyrrolidin-1-yl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O3/c1-13-7-5-11(6-8(7)14-2)9(12)3-4-10/h7-8H,3-6,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWXHMPCDAHDREC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CN(CC1OC)C(=O)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-1-(3,4-dimethoxypyrrolidin-1-yl)propan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




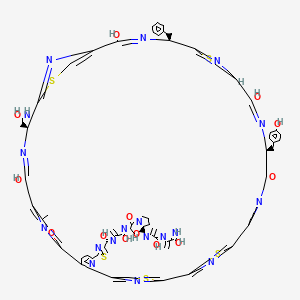

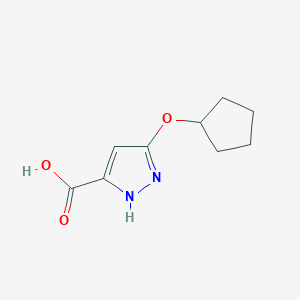


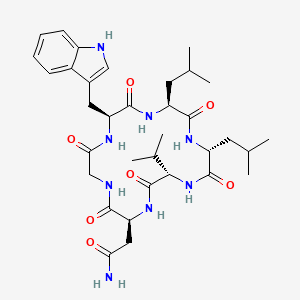
![3-(Chloromethyl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide](/img/structure/B1474410.png)




![(1S,2S)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]cyclohexan-1-ol](/img/structure/B1474417.png)
